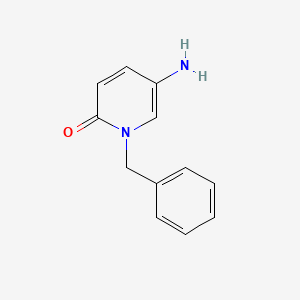

![molecular formula C19H14ClN5O2 B2872478 N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide CAS No. 919858-99-4](/img/structure/B2872478.png)

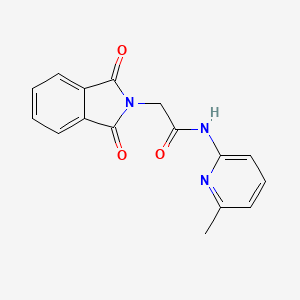

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide” is a chemical compound that belongs to the class of heterocyclic derivatives . It is related to the pyrazolo[3,4-d]pyrimidine class of compounds .

Synthesis Analysis

The synthesis of such compounds often involves the reaction with semicarbazide, thiosemicarbazide, 3-amino-5-oxo-2-pyrazoline, cyanoacetohydrazide, 2-acetyl thiophene, p-chloroacetophenone, urea, thiourea and 1,3-dicarbonyl compounds . The exact synthesis process for this specific compound is not detailed in the available resources.Applications De Recherche Scientifique

Anticancer Activity

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methylbenzamide and related pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activities. Studies have synthesized and evaluated these compounds for their ability to inhibit the growth of various cancer cell lines, including colon cancer, lung adenocarcinoma, and gastric cancer. For instance, certain derivatives have shown marked inhibition against human colon cancer cell lines with IC50 values indicating potent activity. These findings suggest the potential of these compounds as therapeutic agents in cancer treatment, highlighting their ability to interact with specific molecular targets involved in cancer cell proliferation (Huang et al., 2020).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal effects of pyrazolo[3,4-d]pyrimidine derivatives have been investigated, with some compounds exhibiting higher activity than standard drugs. These effects are attributed to the structural features of the compounds that allow for interactions with microbial and fungal cellular mechanisms, potentially leading to the development of new antimicrobial agents (Hafez et al., 2016).

Mechanism of Action Studies

Research on the mechanism of action for these compounds includes studies on their interaction with adenosine receptors, indicating their potential in modulating physiological processes influenced by adenosine signaling. Such studies provide insights into how these compounds could be leveraged for therapeutic purposes beyond their antitumor activity, including neuroprotection and anti-inflammatory effects (Harden et al., 1991).

Synthesis and Structural Analysis

The synthesis and structural characterization of pyrazolo[3,4-d]pyrimidine derivatives have been extensively studied, highlighting the chemical methodologies and conditions required to produce these compounds. Research in this area not only provides insights into the chemical properties of these compounds but also lays the foundation for the development of analogues with enhanced biological activities. Studies employing techniques like crystal structure analysis, density functional theory (DFT), and molecular docking contribute to a deeper understanding of the structural requirements for biological activity, paving the way for rational drug design (Mohammed et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14ClN5O2/c1-12-5-2-3-8-15(12)18(26)23-24-11-21-17-16(19(24)27)10-22-25(17)14-7-4-6-13(20)9-14/h2-11H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQZVTVUOQXHGDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

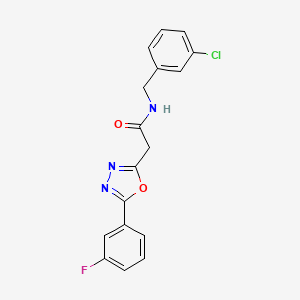

![2-Chloro-N-[2-(3-fluoropyridin-2-yl)ethyl]acetamide](/img/structure/B2872395.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)

![(1S,6R)-2-Oxabicyclo[4.2.0]octan-7-amine;hydrochloride](/img/structure/B2872409.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2872410.png)

![1-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-((1R,4S)-bicyclo[2.2.1]heptan-2-ylmethoxy)propan-2-ol dihydrochloride](/img/structure/B2872413.png)

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2872416.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2872417.png)